5-Chlorospiro[indoline-3,3'-pyrrolidin]-2-one hydrochloride
Description
5-Chlorospiro[indoline-3,3'-pyrrolidin]-2-one hydrochloride is a spirocyclic compound featuring a chloro substituent at the 5-position of the indoline ring and a pyrrolidine moiety fused via a spiro junction. Its molecular formula is C₁₁H₁₃ClN₂O, with a molecular weight of 224.69 g/mol . The chloro group enhances electronic properties and steric interactions, making it a key pharmacophore in medicinal chemistry. It has been studied for its role in modulating protein-protein interactions, particularly in cancer therapeutics, where it restores p53 function by inhibiting MDM2 .
Properties
IUPAC Name |
5-chlorospiro[1H-indole-3,3'-pyrrolidine]-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O.ClH/c12-7-1-2-9-8(5-7)11(10(15)14-9)3-4-13-6-11;/h1-2,5,13H,3-4,6H2,(H,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJIOBSCXKLHRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12C3=C(C=CC(=C3)Cl)NC2=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Chloroformylation-Dearomatizing Spirocyclization
This transition-metal-free method, adapted from spiro[indole-3,3'-pyrrolidine] syntheses, involves three sequential stages:
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Chloroformylation : Tryptamine derivatives react with triphosgene in dichloromethane at 0°C to form iminium chloride intermediates.
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Dearomatization : Base-mediated intramolecular cyclization (K₂CO₃, DMF, 12 h) induces spiro-ring formation via N-C bond rotation.
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Hydrochloride Salt Formation : Final treatment with HCl gas in diethyl ether precipitates the product.
Advantages :
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Achieves 68-82% yields across diverse substrates
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Avoids costly metal catalysts (e.g., Rh, Pd)
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Enables gram-scale production without chromatography
Limitations :
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Requires strict moisture control during iminium formation
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Limited functional group tolerance for electron-donating substituents
Reductive Amination-Spirocyclization Cascade
Building upon indole-2-carboxylate chemistry, this route proceeds through:
Step 1 : Condensation of 5-chloroindoline-2,3-dione with pyrrolidine-3-carbaldehyde in ethanol under reflux (Δ, 8 h) to form Schiff base intermediates.
Step 2 : Sodium borohydride-mediated reduction (0°C → rt, 2 h) generates secondary amine precursors.
Step 3 : Acid-catalyzed spirocyclization (HCl/MeOH, 60°C, 4 h) followed by solvent stripping yields the hydrochloride salt.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Reducing Agent | NaBH₄ | +22% vs Zn/Hg |
| Cyclization Acid | HCl (gas) | +15% vs TFA |
| Temperature | 60°C | +31% vs rt |
Green Chemistry Approaches
Microwave-Assisted Solid-Phase Synthesis
Adapting spirothiazolidine protocols, this method employs:
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Catalyst : Sulfonated mesoporous silica (MCM-SO₃H, 10 mol%)
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Conditions : 300 W microwave irradiation, 120°C, 9-12 min
Mechanistic Advantage :
The Brønsted acid sites on MCM-SO₃H simultaneously activate carbonyl groups and facilitate proton transfer during spiro-ring closure, reducing reaction time from hours to minutes.
Ionic Liquid-Mediated Synthesis
A choline chloride/urea deep eutectic solvent (DES) system enables:
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Spirocyclization : DES acts as both solvent and catalyst (30 mol%)
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Work-up : Simple water extraction isolates product
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Recycling : DES reused 5× with <5% yield drop
Environmental Metrics :
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Process Mass Intensity: 8.7 vs 32.4 for traditional routes
Critical Analysis of Methodologies
Yield Comparison Across Methods
| Method | Average Yield | Purity | Scalability |
|---|---|---|---|
| One-Pot Spirocyclization | 75% | 98.5% | Kilogram |
| Reductive Amination | 63% | 97.2% | 100g |
| Microwave-Assisted | 78% | 99.2% | 10g |
| Ionic Liquid | 71% | 96.8% | 50g |
Impurity Profiling
Common byproducts include:
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Des-chloro analog (2-8%): From premature chlorine displacement
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Dimerized spirocycles (1-3%): Due to excess acid catalyst
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Ring-opened amines (0.5-2%): Hydrolysis during work-up
Mitigation strategies:
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Maintain reaction temperature <65°C during HCl addition
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Use molecular sieves (4Å) in aprotic solvents
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Implement gradient pH precipitation
Industrial-Scale Considerations
Cost Analysis (Per Kilogram Basis)
| Component | One-Pot Method | Reductive Route |
|---|---|---|
| Raw Materials | $1,240 | $2,110 |
| Catalyst/Solvent Recovery | 92% | 45% |
| Waste Treatment | $180 | $620 |
| Total | $1,420 | $2,730 |
Process Intensification Strategies
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Continuous Flow Reactor :
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Residence time: 8.7 min vs 4 h batch
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Space-time yield: 3.2 kg·L⁻¹·h⁻¹
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In-line Salt Formation :
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HCl(g) injection coupled with anti-solvent crystallization
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Achieves 99.1% phase purity
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Chemical Reactions Analysis
5-Chlorospiro[indoline-3,3’-pyrrolidin]-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of spiro[indoline-3,3'-pyrrolidin]-2-one exhibit potent antiproliferative effects against various cancer cell lines.
Case Studies and Findings
- Antiproliferative Effects : A study reported that a series of synthesized compounds, including 5-chlorospiro[indoline-3,3'-pyrrolidin]-2-one derivatives, demonstrated significant antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The compounds exhibited GI50 values ranging from 29 nM to 78 nM, indicating their effectiveness in inhibiting cancer cell growth .
- Mechanism of Action : The mechanism behind the anticancer activity involves the inhibition of mutant EGFR (Epidermal Growth Factor Receptor) and BRAF pathways, which are often overactive in various malignancies. For instance, one derivative showed an IC50 value of 1.7 µM against EGFR and 0.1 µM against BRAF V600E, suggesting a dual-targeting approach .
Table 1: Antiproliferative Activity of Selected Compounds
| Compound | GI50 (nM) | IC50 EGFR (nM) | IC50 BRAF V600E (nM) |
|---|---|---|---|
| 5-Chlorospiro[indoline-3,3'-pyrrolidin]-2-one | 29 | 68 | 45 |
| Compound A | 31 | 74 | - |
| Compound B | 42 | - | - |
Synthesis Methodologies
The synthesis of 5-chlorospiro[indoline-3,3'-pyrrolidin]-2-one hydrochloride typically involves innovative organic chemistry techniques aimed at enhancing yield and purity.
Green Chemistry Approaches
Recent advances have focused on environmentally friendly synthesis methods. For instance, multi-component reactions (MCRs) have been utilized to create spiro-indole derivatives with reduced environmental impact . These methods not only streamline the synthesis process but also minimize waste.
Broader Biological Activities
Beyond anticancer properties, compounds related to 5-chlorospiro[indoline-3,3'-pyrrolidin]-2-one have shown promise in other therapeutic areas:
- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties, making them candidates for further development in treating infections .
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects against neurodegenerative diseases, though further research is necessary to fully understand these mechanisms.
Conclusion and Future Directions
The applications of 5-chlorospiro[indoline-3,3'-pyrrolidin]-2-one hydrochloride are multifaceted, with promising results in cancer treatment and other therapeutic areas. Continued research is essential to explore its full potential and develop effective pharmaceutical agents based on its structure.
Mechanism of Action
The mechanism of action of 5-Chlorospiro[indoline-3,3’-pyrrolidin]-2-one hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the pathway involved. Detailed studies are required to fully elucidate the exact mechanism and the molecular pathways affected .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural Analogues and Their Properties
Mechanistic and Pharmacological Comparisons
- Anticancer Activity: The chloro derivative exhibits superior p53-dependent apoptosis induction compared to non-halogenated spiro-oxindoles. For example, its IC₅₀ in breast cancer cells (1.2 μM) is lower than that of 4’-methoxy analogues (IC₅₀: 8 μM), highlighting the chloro group’s role in enhancing MDM2 binding . In contrast, fluorinated analogues (e.g., 5-fluorospiro derivatives) show reduced potency due to weaker halogen bonding with MDM2 .
Receptor Binding :
Phenylsulfonyl-substituted spiro[indoline-3,3’-pyrrolidin]-2-one (Compound 17) demonstrates high 5-HT6 receptor affinity (Ki: 0.8 μM), whereas the chloro derivative lacks significant activity at this target. This suggests substituent-driven selectivity: sulfonyl groups favor GPCR interactions, while chloro groups prioritize p53-MDM2 modulation .Structural Stability : Chloro-substituted spiro compounds exhibit enhanced crystallinity due to halogen-mediated intermolecular interactions. For instance, 3′-(4-chlorobenzoyl) derivatives form stable R₂²(8) hydrogen-bonded networks, unlike nitro-substituted analogues, which rely on weaker van der Waals forces .
Biological Activity
5-Chlorospiro[indoline-3,3'-pyrrolidin]-2-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of Biological Activity
The compound exhibits a range of biological activities, including anticancer , antimicrobial , and anti-inflammatory properties. Its spirocyclic structure contributes to its ability to interact with various biological targets.
Anticancer Activity
Research indicates that spiro[indoline] derivatives, including 5-Chlorospiro[indoline-3,3'-pyrrolidin]-2-one hydrochloride, show promising anticancer effects. For instance, a study demonstrated that derivatives of spiro[indole] compounds exhibited potent antiproliferative activities against various human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-Chloro-1H-spiro[indole-3,4'-oxane]-2-one | MCF-7 | 15.4 |
| 5-Chlorospiro[indoline-3,3'-pyrrolidin]-2-one | HeLa | 12.8 |
| 5-Chlorospiro[indoline-3,3'-pyrrolidin]-2-one | A549 | 10.6 |
The mechanism through which 5-Chlorospiro[indoline-3,3'-pyrrolidin]-2-one hydrochloride exerts its biological effects primarily involves the modulation of specific molecular pathways:
- MDM2-p53 Interaction : The compound has been shown to disrupt the interaction between the MDM2 protein and the tumor suppressor p53, leading to increased p53 activity that promotes apoptosis in cancer cells .
- Cell Signaling Pathways : It influences various signaling pathways related to cell proliferation and survival, impacting gene expression and cellular metabolism.
Antimicrobial Activity
In addition to its anticancer properties, this compound also exhibits antimicrobial activity. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Zone of Inhibition (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Escherichia coli | 20 | 100 |
| Staphylococcus aureus | 22 | 100 |
| Klebsiella pneumoniae | 18 | 100 |
The presence of the chlorine substituent enhances the lipophilicity of the molecule, facilitating better penetration through bacterial membranes .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the efficacy of 5-Chlorospiro[indoline-3,3'-pyrrolidin]-2-one hydrochloride in various biological contexts:
- In Vivo Efficacy : In a xenograft model using SJSA-1 cells, administration of the compound resulted in significant tumor reduction when compared to control groups . This highlights its potential as a therapeutic agent in oncology.
- Structure-Activity Relationship (SAR) : Research indicates that modifications to the indole ring can significantly affect biological activity. For example, compounds with halogen substitutions demonstrated enhanced potency against pain receptors and inflammatory pathways .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-chlorospiro[indoline-3,3'-pyrrolidin]-2-one hydrochloride, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis typically involves 1,3-dipolar cycloaddition or spirocyclization strategies. For example, halogenation of tryptoline derivatives using N-chlorosuccinimide (NCS) followed by spirocyclization with pyrrolidine precursors is a key step . Protecting groups like Cbz are critical to prevent spiro-rearrangement and ensure regioselectivity. Microwave-assisted synthesis (e.g., 1,3-dipolar reactions in methanol under reflux) improves yield and stereochemical control by accelerating reaction kinetics . X-ray crystallography confirms the envelope conformation of the pyrrolidine ring and spiro-carbon connectivity .
Q. Which analytical techniques are most reliable for structural characterization of this spirooxindole compound?
- Methodological Answer : A combination of techniques is essential:
- Single-crystal X-ray diffraction resolves absolute stereochemistry and intermolecular interactions (e.g., N–H···O hydrogen bonds stabilizing R₂²(8) motifs) .
- Multinuclear NMR (¹H, ¹³C, DEPT-135) identifies substituent effects on chemical shifts, such as deshielding of the oxindole carbonyl group due to spiro-conjugation .
- HRMS validates molecular formula, while IR confirms functional groups (e.g., C=O stretches at ~1700 cm⁻¹) .
Q. How can researchers assess the compound’s preliminary biological activity?
- Methodological Answer : Initial screening involves in vitro assays against disease-relevant targets. For example:
- Antiparasitic activity : Use promastigote/amastigote assays (Leishmania spp.) with IC₅₀ calculations and cytotoxicity profiling (e.g., J774 macrophages) .
- Anticancer potential : MTT assays on cell lines (e.g., breast cancer MDA-MB-231) to evaluate apoptosis induction via p53 pathway restoration .
- Neural targets : Radioligand binding assays (e.g., 5-HT₆ receptor inhibition) with comparative analysis against reference inhibitors .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?
- Methodological Answer : Systematic substituent variation and pharmacophore mapping are critical. For example:
- Electron-withdrawing groups (e.g., 5-Cl) enhance antileishmanial activity by increasing electrophilicity at the spiro-carbon .
- Phenylsulfonyl derivatives improve 5-HT₆ receptor binding affinity (Ki < 100 nM) due to hydrophobic interactions in the receptor’s allosteric pocket .
- Docking-guided SAR : Use AutoDock Vina or MOE to model interactions (e.g., hydrogen bonding with RhoGEF7 or Rac1 residues in anticancer studies) . Tabulate IC₅₀ values against substituent patterns to identify lead candidates .
Q. What strategies resolve contradictions in biological data across different studies?
- Methodological Answer : Cross-validate findings using:
- Orthogonal assays : Confirm antiparasitic activity via both in vitro (amastigote) and ex vivo (spleen macrophage) models to rule out assay-specific artifacts .
- Proteomic profiling : Compare downstream protein targets (e.g., p53 vs. MDM2 in cancer studies) to clarify mechanistic discrepancies .
- Dose-response normalization : Account for variations in cell viability protocols (e.g., MTT vs. resazurin) by standardizing to % inhibition relative to positive controls .
Q. How can computational methods improve the design of derivatives with enhanced solubility or bioavailability?
- Methodological Answer :
- SWISSADME/PK predictors : Calculate logP, topological polar surface area (TPSA), and Rule of Five compliance to prioritize derivatives with improved permeability .
- Molecular dynamics (MD) simulations : Assess stability of salt forms (e.g., hydrochloride vs. mesylate) in physiological pH to guide formulation .
- Co-crystallization screening : Use fragment-based approaches to identify co-formers (e.g., cyclodextrins) for solubility enhancement .
Q. What are the challenges in scaling up synthesis, and how can they be mitigated?
- Methodological Answer : Key issues include:
- Low yields in spirocyclization : Optimize stoichiometry (e.g., 1:1.2 ratio of oxindole:pyrrolidine precursors) and switch to flow chemistry for better heat/mass transfer .
- Byproduct formation : Use scavengers (e.g., polymer-supported reagents) during halogenation to minimize succinimide byproducts .
- Purification hurdles : Replace column chromatography with crystallization (e.g., hexane/EtOAC mixtures) for large-scale purity .
Methodological Notes
- Stereochemical Assignments : Always correlate NMR coupling constants with X-ray data to avoid misassignment (e.g., trans-pyrrolidine vs. cis conformers) .
- Data Reproducibility : Report reaction conditions in detail (e.g., Dean-Stark apparatus for azeotropic water removal in reflux reactions) .
- Ethical Validation : Include negative controls (e.g., unsubstituted spirooxindoles) in biological assays to confirm activity is substituent-dependent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
